molecular formula C17H21NO4S B6380550 5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol CAS No. 1261941-72-3

5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol

Cat. No.: B6380550
CAS No.: 1261941-72-3
M. Wt: 335.4 g/mol
InChI Key: YKYBLYPYPDZWNG-UHFFFAOYSA-N
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Description

5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is an organic compound that features a phenolic structure with a methoxy group and a t-butylsulfamoyl substituent

Properties

IUPAC Name

N-tert-butyl-3-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYBLYPYPDZWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-t-Butylsulfonamide and 2-methoxyphenol.

    Coupling Reaction: The key step involves a coupling reaction between 3-t-Butylsulfonamide and 2-methoxyphenol.

    Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydroxide) to achieve substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced sulfonamide derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. This can involve binding to the active site of an enzyme or modulating receptor activity.

    Materials Science: The compound can participate in polymerization reactions or other chemical processes to form materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

    4-t-Butylsulfamoylphenol: Similar structure but with the t-butylsulfamoyl group at a different position.

    2-Methoxy-4-t-Butylsulfamoylphenol: Similar structure but with the methoxy and t-butylsulfamoyl groups at different positions.

Uniqueness

5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is unique due to the specific positioning of the methoxy and t-butylsulfamoyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

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